molecular formula C14H20N2O3S B2512682 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-47-2

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

Cat. No.: B2512682
CAS No.: 1556097-47-2
M. Wt: 296.39
InChI Key: KZFPKJMNUPFIPR-UHFFFAOYSA-N
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Description

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound with the molecular formula C₁₄H₂₀N₂O₃S and a molecular weight of 296.12 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms.

Scientific Research Applications

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane has several scientific research applications:

Preparation Methods

The synthesis of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tosyl group. Reaction conditions may vary, but common reagents include tosyl chloride, ethylamine, and appropriate solvents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane can be compared with other spirocyclic compounds such as:

  • 5-Methyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
  • 5-Propyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
  • 5-Butyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

These compounds share a similar core structure but differ in the alkyl group attached to the spirocyclic ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and binding properties .

Properties

IUPAC Name

5-ethyl-8-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFPKJMNUPFIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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